1-(Isopropylsulfonyl)propan-2-one

Description

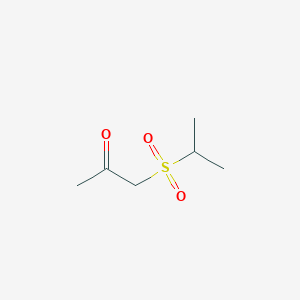

1-(Isopropylsulfonyl)propan-2-one is a ketone derivative featuring an isopropylsulfonyl (-SO₂-iPr) substituent. Its molecular formula is C₆H₁₂O₃S, with a molecular weight of 164.22 g/mol.

Properties

Molecular Formula |

C6H12O3S |

|---|---|

Molecular Weight |

164.22 g/mol |

IUPAC Name |

1-propan-2-ylsulfonylpropan-2-one |

InChI |

InChI=1S/C6H12O3S/c1-5(2)10(8,9)4-6(3)7/h5H,4H2,1-3H3 |

InChI Key |

NZUZVTGRLAOMPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Propylsulfanyl)propan-2-one

- Molecular Formula : C₁₀H₁₅BO₂S (exact formula unclear due to typographical inconsistencies in ).

- Key Differences :

- The sulfanyl (-S-) group in this compound is less electron-withdrawing than the sulfonyl (-SO₂-) group in the target compound.

- Sulfanyl groups are more nucleophilic, enabling thiol-like reactivity (e.g., oxidation to disulfides), whereas the sulfonyl group enhances stability and acidity of adjacent protons .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Molecular Formula : C₁₂H₁₃ClO.

- Key Differences :

- Substituents : A chlorophenyl (electron-withdrawing) and cyclopropyl (strain-inducing) group vs. the isopropylsulfonyl group.

- Polarity : Lower polarity due to the absence of a sulfonyl group, leading to reduced water solubility compared to 1-(isopropylsulfonyl)propan-2-one.

- Reactivity : The cyclopropane ring may engage in ring-opening reactions, whereas the sulfonyl group facilitates nucleophilic attacks at the carbonyl carbon .

1-(2-Iodophenyl)propan-2-one

- Molecular Formula : C₉H₉IO.

- Key Differences :

- Substituent : A bulky iodine atom on the aromatic ring introduces steric and electronic effects distinct from the sulfonyl group.

- Spectroscopic Properties : The iodine atom’s high atomic mass impacts NMR and mass spectrometry signals, aiding structural elucidation.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the sulfonyl group in the target compound may stabilize intermediates in condensation reactions .

1-(Thiophen-2-yl)propan-1-one

- Molecular Formula : C₇H₈OS.

- Key Differences: Aromatic Heterocycle: The thiophene ring is electron-rich, enabling electrophilic substitutions, while the sulfonyl group in the target compound deactivates the ketone toward such reactions. Acidity: The α-protons in the target compound are more acidic due to the sulfonyl group’s electron-withdrawing nature, enhancing enolate formation .

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

- Molecular Formula: C₈H₁₅NO.

- Key Differences :

Research Implications

- Synthetic Utility : The sulfonyl group in this compound enhances its utility in polar reaction media and stabilization of transition states, contrasting with sulfur- or halogen-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.